molecular formula C16H8N4O5 B12628810 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile CAS No. 918400-78-9

6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile

Cat. No.: B12628810
CAS No.: 918400-78-9
M. Wt: 336.26 g/mol
InChI Key: AKQMYHPWSQNDLJ-UHFFFAOYSA-N
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Description

6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound features a quinoline core substituted with a 2,4-dinitrophenoxy group and a carbonitrile group, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the 2,4-dinitrophenoxy group with the quinoline core, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce environmental impact.

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products:

    Amino Derivatives: Formed from the reduction of nitro groups.

    Primary Amines: Formed from the reduction of the carbonitrile group.

    Substituted Phenoxy Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The carbonitrile group may also play a role in binding to active sites of proteins, thereby modulating their activity.

Comparison with Similar Compounds

    Quinoline-2-carbonitrile: Lacks the 2,4-dinitrophenoxy group but shares the quinoline core and carbonitrile group.

    6-Phenoxyquinoline-2-carbonitrile: Similar structure but without the nitro groups.

    2,4-Dinitrophenoxybenzene: Contains the 2,4-dinitrophenoxy group but lacks the quinoline core.

Uniqueness: 6-(2,4-Dinitrophenoxy)quinoline-2-carbonitrile is unique due to the presence of both the 2,4-dinitrophenoxy group and the quinoline-2-carbonitrile core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

918400-78-9

Molecular Formula

C16H8N4O5

Molecular Weight

336.26 g/mol

IUPAC Name

6-(2,4-dinitrophenoxy)quinoline-2-carbonitrile

InChI

InChI=1S/C16H8N4O5/c17-9-11-2-1-10-7-13(4-5-14(10)18-11)25-16-6-3-12(19(21)22)8-15(16)20(23)24/h1-8H

InChI Key

AKQMYHPWSQNDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=CC3=C(C=C2)N=C(C=C3)C#N

Origin of Product

United States

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